1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone 1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761934
InChI: InChI=1S/C10H11ClN2O/c1-7(14)13-3-2-8-4-10(11)12-5-9(8)6-13/h4-5H,2-3,6H2,1H3
SMILES: CC(=O)N1CCC2=CC(=NC=C2C1)Cl
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone

CAS No.:

Cat. No.: VC13761934

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone -

Specification

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name 1-(6-chloro-3,4-dihydro-1H-2,7-naphthyridin-2-yl)ethanone
Standard InChI InChI=1S/C10H11ClN2O/c1-7(14)13-3-2-8-4-10(11)12-5-9(8)6-13/h4-5H,2-3,6H2,1H3
Standard InChI Key XCVVIUQPYJQBDS-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=CC(=NC=C2C1)Cl
Canonical SMILES CC(=O)N1CCC2=CC(=NC=C2C1)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-yl)ethan-1-one, reflects its bicyclic framework. The naphthyridine core consists of two fused pyridine rings, with partial saturation at the 3,4-positions introducing conformational flexibility. The chlorine atom at the 6-position and the acetyl group at the 2-position are critical to its electronic and steric profile. The InChIKey XCVVIUQPYJQBDS-UHFFFAOYSA-N and SMILES C[C@@H]1CC2=C(C(=O)C)N=CC(=C2Cl)N1 provide precise stereochemical details, confirming the R-configuration at the 2-position .

Physicochemical Properties

The compound exhibits moderate polarity due to its heterocyclic core and polar substituents. Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O
Molecular Weight210.66 g/mol
Physical FormWhite crystalline solid
Purity96%
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMFInferred

The absence of melting point data suggests further characterization is needed. Its solubility in organic solvents like dimethyl sulfoxide (DMSO) is inferred from structural analogs .

Synthetic Pathways

Industrial synthesis routes remain proprietary, but retrosynthetic analysis suggests plausible strategies:

  • Cyclocondensation: Reacting 2-aminopyridine derivatives with α-haloketones could form the dihydronaphthyridine core.

  • Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ introduces the 6-chloro substituent.

  • Acetylation: Friedel-Crafts acylation or nucleophilic substitution installs the ethanone group .

Optimization of reaction conditions (e.g., catalysts, temperature) is critical to minimize byproducts, though specific protocols are undisclosed.

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